

Application Notes and Protocols for Tribenuron-Methyl in Barley Broadleaf Weed Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tribenuron**

Cat. No.: **B104746**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **tribenuron**-methyl for the selective post-emergence control of broadleaf weeds in barley (*Hordeum vulgare L.*). The information compiled is based on scientific literature and is intended to guide research and development efforts.

Introduction

Tribenuron-methyl is a sulfonylurea herbicide widely used in cereal crops, including barley, for its high efficacy against a broad spectrum of broadleaf weeds at low application rates.^{[1][2]} Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth and development.^{[2][3]} Barley exhibits tolerance to **tribenuron**-methyl due to its ability to rapidly metabolize the active ingredient into non-toxic compounds, a mechanism absent in susceptible weed species.

Data Presentation

The following tables summarize quantitative data on the efficacy of **tribenuron**-methyl against various broadleaf weeds and its impact on barley yield.

Table 1: Efficacy of **Tribenuron**-Methyl on Common Broadleaf Weeds in Cereals

Weed Species	Common Name	Growth Stage at Application	Tribenuron-Methyl Rate (g a.i./ha)	Weed Control (%)	Crop	Reference
Chenopodium album	Common Lambsquarters	2-4 leaf	15	85-88	Wheat	
Chenopodium album	Common Lambsquarters	4-6 leaf	5, 10, 20, 30, 40	Dose-dependent increase	Greenhouse	
Sinapis arvensis	Wild Mustard	3-4 leaf	3.75 - 480 (Dose-response)	GR ₅₀ : 2.2-16.8 times higher for resistant population	Wheat	
Sinapis arvensis	Wild Mustard	Not specified	15	75	Wheat	
Galium aparine	Cleavers	1-3 whorl	10, 15, 20	Dose-dependent decrease in biomass	Wheat	
Anagallis arvensis	Scarlet Pimpernel	Not specified	15	73-100	Wheat (Pot study)	
Asphodelus tenuifolius	Onion Weed	Not specified	15	73-100	Wheat (Pot study)	
Malva parviflora	Little Mallow	Not specified	15	Not effective	Wheat (Pot study)	
Rumex dentatus	Dentated Dock	Not specified	15	73-100	Wheat (Pot study)	

Vicia sativa	Common Vetch	Not specified	15	73-100	Wheat (Pot study)
--------------	--------------	---------------	----	--------	-------------------

Note: Data from wheat and greenhouse studies are included to provide a broader understanding of **tribenuron-methyl**'s efficacy. GR₅₀ refers to the dose required to reduce weed growth by 50%.

Table 2: Impact of **Tribenuron-Methyl** on Barley Yield Components

Treatment	Barley Cultivar	Application Rate (g a.i./ha)	Yield Component	Observation	Reference
Tribenuron-methyl	Obzor	15 (as Granstar 75 DF)	Grains per spike, Grain weight per spike	Highest values in combination with a grass herbicide	
Metsulfuron-methyl (similar ALS inhibitor)	BH 959	4 + surfactant	Grains per ear, Test weight	Lower than more effective broadleaf herbicide combinations	
Metsulfuron-methyl (similar ALS inhibitor)	Not specified	25 + carfentrazone-ethyl + surfactant	Ear heads/m ² , Grains/ear head, Test weight, Yield	Maximum values recorded in this treatment	

Note: Direct quantitative data on the impact of a range of **tribenuron-methyl** doses on barley yield components is limited in the searched literature. Data for a similar ALS inhibitor, metsulfuron-methyl, and a single dose of **tribenuron-methyl** are presented.

Experimental Protocols

Protocol for Evaluating the Efficacy of **tribenuron-methyl** on Broadleaf Weeds in Barley

This protocol is a synthesis of methodologies reported in various field studies.

3.1.1 Experimental Design and Setup

- Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
- Plot Size: A standard plot size is 5 m x 4 m (20 m²).
- Crop: Use a certified barley variety suitable for the local agro-climatic conditions. Record the sowing date and seed rate (e.g., 100 kg/ha).
- Weed Seeding (Optional): For consistent weed pressure, broadcast a known density of target broadleaf weed seeds and incorporate them into the soil before sowing barley.
- Control Plots: Include both a weedy check (untreated) and a weed-free (hand-weeded) control in each replication for comparison.

3.1.2 Herbicide Application

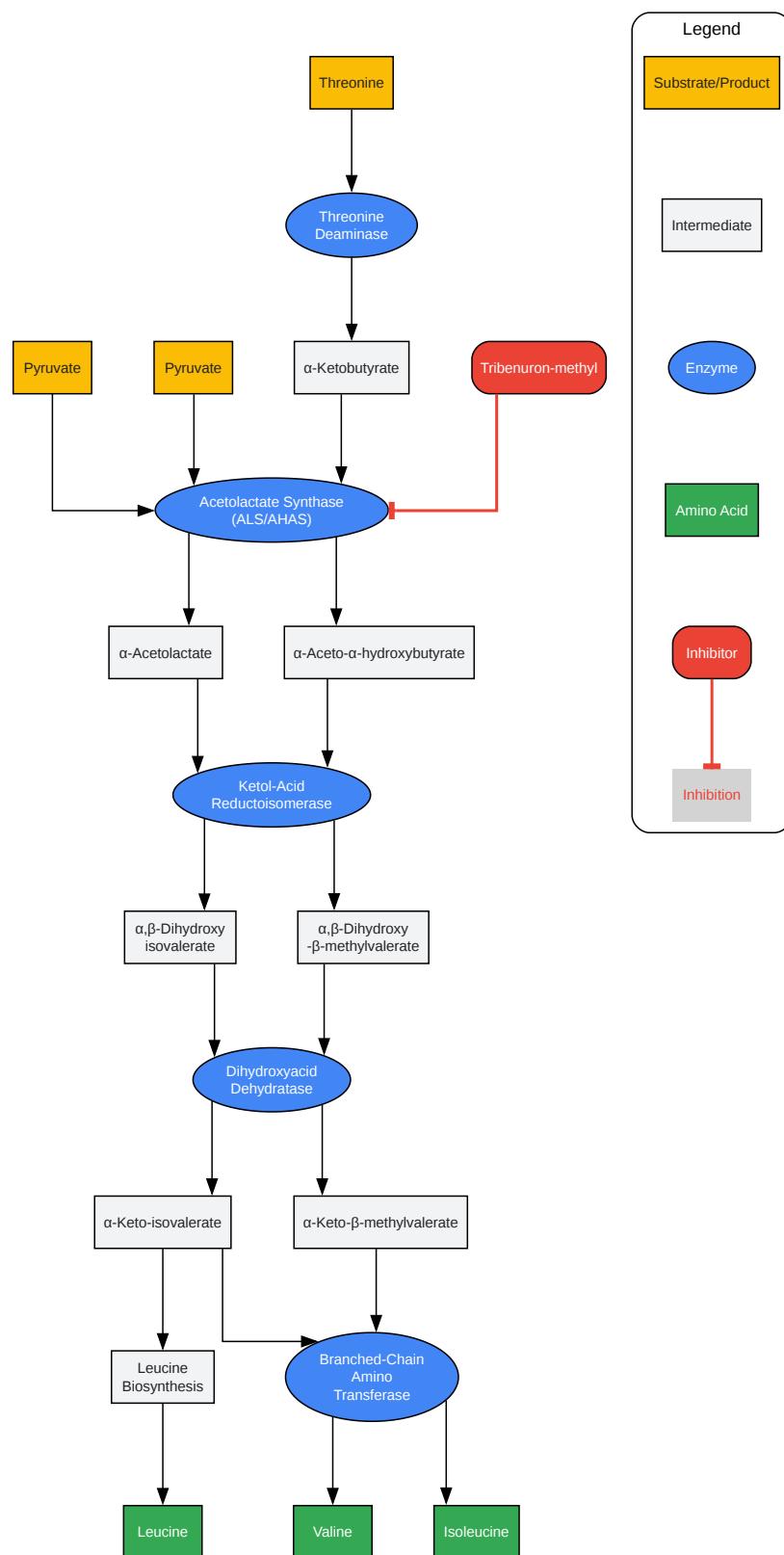
- Timing: Apply **tribenuron-methyl** at the 2-4 leaf stage of the broadleaf weeds and when the barley is between the 2-leaf and flag leaf stage.
- Application Equipment: Use a calibrated knapsack sprayer fitted with a flat-fan nozzle.
- Spray Volume: A spray volume of 200-500 L/ha is recommended to ensure uniform coverage.
- Treatments: Include a range of **tribenuron-methyl** doses (e.g., 7.5, 15, 22.5, and 30 g a.i./ha) with and without a non-ionic surfactant (adjuvant) at a concentration of 0.2% v/v.

3.1.3 Data Collection

- Weed Density and Biomass: At 30 and 60 days after application, place a 0.5 m x 0.5 m quadrat at two random locations within each plot. Count the number of individuals of each

weed species within the quadrat to determine weed density (plants/m²). Harvest the above-ground parts of all weeds within the quadrat, dry them in an oven at 70°C to a constant weight, and record the dry biomass (g/m²).

- Weed Control Efficiency (WCE): Calculate WCE using the following formula: $WCE (\%) = [(WDC - WDT) / WDC] \times 100$ Where WDC is the weed dry matter in the weedy check plot, and WDT is the weed dry matter in the treated plot.
- Barley Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after application using a 0-100% scale, where 0 represents no injury and 100 represents complete crop death.
- Barley Yield and Yield Components: At maturity, harvest a predetermined area from the center of each plot. Record the grain yield (kg/ha) and straw yield. From a subsample, determine the number of spikes per square meter, number of grains per spike, and 1000-grain weight.

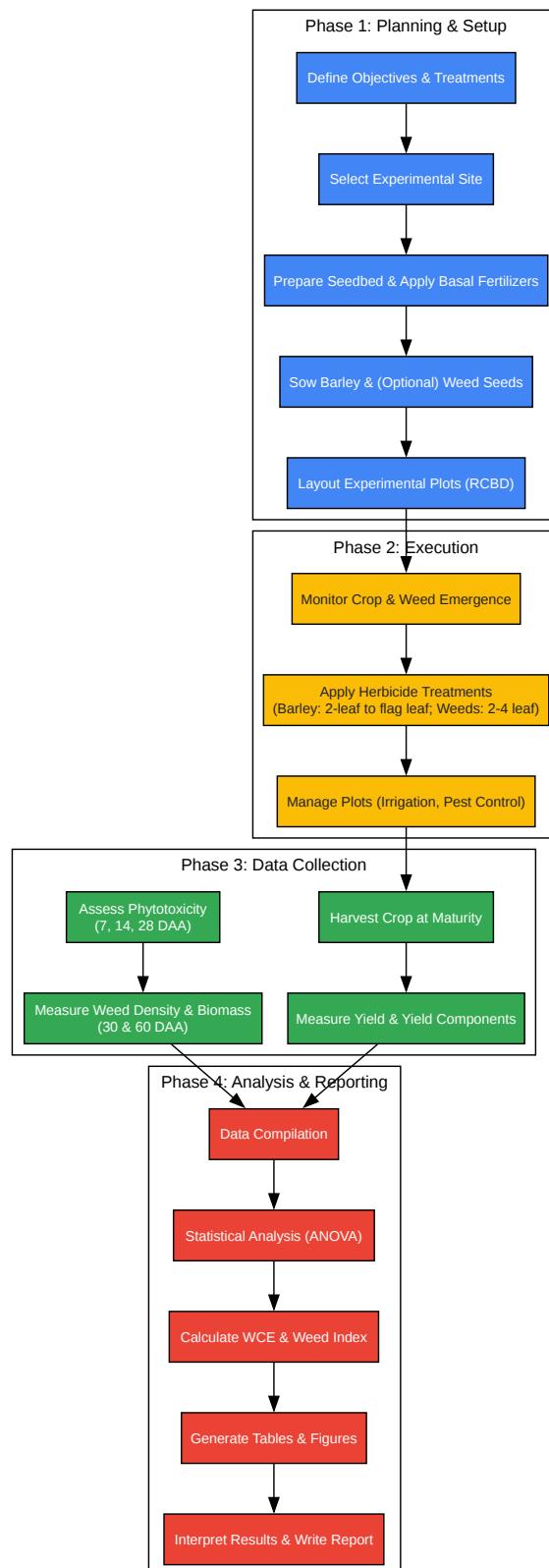

3.1.4 Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable post-hoc test, such as Tukey's HSD or Duncan's Multiple Range Test, to compare treatment means at a significance level of $p \leq 0.05$.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the biosynthesis pathway of branched-chain amino acids and the inhibitory action of **tribenuron-methyl**.



[Click to download full resolution via product page](#)

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by **Tribenuron-methyl**.

Experimental Workflow

The following diagram outlines the workflow for a typical field experiment to evaluate the efficacy of **tribenuron-methyl**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. How Tribenuron Methyl Enhances Weed Control in Crops [jindunchemical.com]
- 3. pomais.com [pomais.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Tribenuron-Methyl in Barley Broadleaf Weed Control]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104746#using-tribenuron-methyl-for-broadleaf-weed-control-in-barley>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

